molecular formula C8H5N3O4 B1629462 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-44-2

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B1629462
CAS RN: 1000340-44-2
M. Wt: 207.14 g/mol
InChI Key: GLWOBXJVRRKBED-UHFFFAOYSA-N
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Description

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, also known as NPPC, is a heterocyclic organic compound with a nitro group attached to the pyrrole ring. It has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is not fully understood. However, it has been suggested that its anti-inflammatory and anti-cancer properties may be due to its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Its anti-viral properties may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. It has also been found to induce apoptosis in cancer cells. Additionally, 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been shown to exhibit anti-viral activity against a range of viruses, including influenza A virus, hepatitis B virus, and herpes simplex virus.

Advantages and Limitations for Lab Experiments

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities. However, there are also some limitations to its use. 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is not very soluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential use in the treatment of inflammatory and cancerous diseases. Another area of research could be to further investigate its anti-viral properties and to explore its potential use in the development of anti-viral drugs. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis and properties for specific applications.

Scientific Research Applications

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-3-10-7-6(4)5(11(14)15)1-2-9-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWOBXJVRRKBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646894
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

CAS RN

1000340-44-2
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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